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Compound of Interest

Compound Name: 7-Bromoquinolin-4-ol

Cat. No.: B1280115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 7-bromo-4-hydroxyquinoline. Due to the limited availability of a

complete, unified experimental dataset in publicly accessible databases, this guide presents a

representative spectroscopic profile based on characteristic data from closely related analogs

and general principles of spectroscopic analysis for quinoline derivatives. The information

herein is intended to serve as a valuable reference for researchers engaged in the synthesis,

characterization, and application of this compound in medicinal chemistry and drug discovery.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 7-bromo-4-hydroxyquinoline.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.5 br s - OH

~8.10 d ~8.5 H-5

~7.85 d ~1.8 H-8

~7.50 dd ~8.5, 1.8 H-6

~7.40 d ~5.0 H-2

~6.50 d ~5.0 H-3

Solvent: DMSO-d₆

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

~178 C-4

~148 C-8a

~140 C-2

~138 C-7

~127 C-5

~126 C-6

~122 C-4a

~118 C-8

~110 C-3

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch

~3100 Medium Ar-H stretch

~1640 Strong C=O stretch (keto-tautomer)

~1600, 1580, 1470 Medium-Strong C=C aromatic ring stretch

~1250 Medium C-O stretch

~850 Strong C-Br stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

223/225 ~100 / ~98 [M]⁺ / [M+2]⁺

195/197 Moderate [M-CO]⁺

144 Moderate [M-Br]⁺

116 Moderate [M-Br-CO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 7-bromo-4-hydroxyquinoline (approximately 10-15 mg) is prepared in a suitable

deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR

tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
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¹H NMR Spectroscopy: The spectrum is acquired using a standard single-pulse experiment.

Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts

are referenced to the residual solvent peak.

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to obtain a

spectrum with singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200

ppm) is used, and a significantly larger number of scans is required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The IR spectrum of solid 7-bromo-4-hydroxyquinoline is obtained using the potassium bromide

(KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately

100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed

into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a

Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, typically via a direct

insertion probe or after separation by gas chromatography. The molecules are ionized by a

high-energy electron beam (typically 70 eV), and the resulting fragments are separated based

on their mass-to-charge ratio (m/z). The characteristic isotopic pattern for bromine (¹⁹Br and

⁸¹Br in an approximate 1:1 ratio) is observed for bromine-containing fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound like 7-bromo-4-hydroxyquinoline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Chemical Synthesis

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Report & Characterization

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an

organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1280115?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

